molecular formula C8H14O3 B3022269 6-Methyl-5-oxoheptanoic acid CAS No. 40564-61-2

6-Methyl-5-oxoheptanoic acid

Cat. No. B3022269
CAS RN: 40564-61-2
M. Wt: 158.19 g/mol
InChI Key: XAFMFBWCKDAJLS-UHFFFAOYSA-N
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Description

6-Methyl-5-oxoheptanoic acid is a compound that is structurally related to various oxocarboxylic acids and has been the subject of research due to its relevance in the synthesis of biologically active molecules and intermediates in organic synthesis. While the specific compound this compound is not directly mentioned in the provided papers, related compounds such as 6-oxoheptanoic acid have been studied for their chemical properties and potential applications in synthesis .

Synthesis Analysis

The synthesis of compounds related to this compound involves various strategies. For instance, 6-diazoheptane-2,5-dione, derived from levulinic acid, has been used as a precursor in the synthesis of nemorensic acids through Rh(2)(OAc)(4)-catalyzed tandem carbonyl ylide formation-intermolecular 1,3-dipolar cycloadditions, demonstrating a method that could potentially be adapted for the synthesis of this compound . Additionally, methyl 5S-(benzoyloxy)-6-oxohexanoate, a related compound, has been synthesized from 2-cyclohexen-1-one using an unsymmetrical ozonolysis protocol, which could provide insights into the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated using various spectroscopic techniques. For example, a novel compound with a related structure was characterized by FTIR, 1H-NMR, 13C-NMR, 2D-HSQC, DEPT, 2D-HMBC, and HRMS, providing a comprehensive understanding of its molecular structure . Polymorphs of 6-oxo-6-(phenylamino)hexanoic acid have been observed, with different molecular conformations affecting the hydrogen bonding patterns, which is relevant for understanding the structural properties of this compound .

Chemical Reactions Analysis

The chemical reactivity of related oxocarboxylic acids has been explored in various contexts. For instance, the oxidation of 2-methylcyclohexanone by dioxygen catalyzed by vanadium-containing heteropolyanions to give 6-oxoheptanoic acid indicates the potential oxidative pathways that could be relevant for this compound . Regioselective chlorination has been performed on a related compound, showcasing the type of chemical modifications that could be applied to this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of small oxocarboxylic acids, including those similar to this compound, have been characterized using mass spectrometry. Collision-induced dissociation experiments and DFT calculations have been used to elucidate fragmentation pathways, providing insights into the stability and reactivity of these compounds under various conditions .

Scientific Research Applications

1. Precursor in Organic Synthesis

  • 6-Methyl-5-oxoheptanoic acid and its esters serve as precursors in various synthetic procedures. For instance, they are used for the preparation of 2-methyl-1,3-cyclohexanedione, which is a key intermediate in the synthesis of complex organic molecules. Traditional methods for synthesizing these compounds involve multi-step reactions or require less accessible materials (Chattopadhyay, Banerjee, & Sarma, 1979).

2. Analytical Characterization

  • Research has also focused on the analytical characterization of small oxocarboxylic acids, including 6-oxoheptanoic acid. Studies employing electrospray ionization coupled with mass spectrometry have been instrumental in understanding the fragmentation pathways and molecular structures of these compounds (Kanawati et al., 2007).

3. Biotransformation Studies

  • In biotransformation research, this compound has been studied for its role in oxidative cleavage processes. For example, it's obtained through the biotransformation of alkylcycloalkanediones using plant cultured cells. This demonstrates its potential in biochemical pathways and organic transformations (Chai, Sakamaki, Kitanaka, & Horiuchi, 2003).

4. Method Development for Synthesis

  • The development of methods for synthesizing this compound-related compounds is a significant area of research. These methods aim to improve the efficiency and yield of the synthesis process, which is critical for the production of various industrially and pharmaceutically important compounds (Ballini & Petrini, 1984).

5. Understanding Fragmentation and Reaction Mechanisms

  • There is considerable interest in understanding the fragmentation behavior and reaction mechanisms of compounds like this compound. This knowledge is essential for predicting and controlling chemical reactions in synthetic organic chemistry (Cubbon & Hewlett, 1968).

properties

IUPAC Name

6-methyl-5-oxoheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(2)7(9)4-3-5-8(10)11/h6H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFMFBWCKDAJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80483953
Record name 6-METHYL-5-OXOHEPTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40564-61-2
Record name 6-METHYL-5-OXOHEPTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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